molecular formula C11H10O4 B12441312 (2E)-3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enal

(2E)-3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enal

Cat. No.: B12441312
M. Wt: 206.19 g/mol
InChI Key: IQMBSQBMNIILBR-UHFFFAOYSA-N
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Description

(2E)-3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enal is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a methoxy group and a propenal group attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enal can be achieved through several synthetic routes. One common method involves the condensation of 7-methoxy-2H-1,3-benzodioxole-5-carbaldehyde with an appropriate propenal derivative under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the propenal group to an alcohol or alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

(2E)-3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enal has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enal: Lacks the methoxy group, which may result in different chemical and biological properties.

    (2E)-3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enol: Contains an alcohol group instead of an aldehyde group, affecting its reactivity and applications.

Uniqueness

(2E)-3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enal is unique due to the presence of both the methoxy and propenal groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-13-9-5-8(3-2-4-12)6-10-11(9)15-7-14-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMBSQBMNIILBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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